![molecular formula C18H17N3O2 B1205897 2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide](/img/structure/B1205897.png)
2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide is a member of phthalazines.
Scientific Research Applications
Synthesis and Derivative Formation
- A study by Rady and Barsy (2006) described the synthesis of different phthalazine derivatives, including those related to 2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide. These derivatives were created from ethyl 2-arylhydrazono-3-butyrates and confirmed through analytical and spectral analysis (E. A. E. Rady & M. Barsy, 2006).
Anticancer and Antimicrobial Activities
- Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of phthalazines, showing inhibition activity against the HCT 116 cancer cell line. This highlights the compound's potential in cancer treatment (G. Kumar, C. Kurmarayuni, M. Indupalli, R. Pallapati & H. Bollikolla, 2019).
- Sriram et al. (2009) synthesized novel phthalazinyl derivatives, finding one compound particularly active against mycobacterial species and Mycobacterium tuberculosis isocitrate lyase enzyme. This suggests a role in treating tuberculosis (D. Sriram, P. Yogeeswari, P. Senthilkumar, S. Dewakar, N. Rohit, B. Debjani, Pritesh Bhat, B. Veugopal, V. Pavan & H. M. Thimmappa, 2009).
Structural Elucidation and Characterization
- Ghazzali et al. (2012) conducted structural elucidation of various acetamide derivatives, including 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide, through spectroscopic methods. This contributes to understanding the structural properties of related compounds (Mohamed Ghazzali, A. El‐Faham, A. Abdel-Megeed & K. Al-farhan, 2012).
Potential Analgesic and Antipyretic Properties
- Dathu Reddy et al. (2014) explored environmentally friendly syntheses of potential analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide. This points to the compound's relevance in pain and fever management (Y. Dathu Reddy, C. Venkata Ramana Reddy & P. Dubey, 2014).
properties
Product Name |
2-(4-methyl-1-oxo-2-phthalazinyl)-N-(4-methylphenyl)acetamide |
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Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(4-methyl-1-oxophthalazin-2-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-9-14(10-8-12)19-17(22)11-21-18(23)16-6-4-3-5-15(16)13(2)20-21/h3-10H,11H2,1-2H3,(H,19,22) |
InChI Key |
MZUOHTIFZLTPBQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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